molecular formula C19H15F3N2O5S B2471526 N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide CAS No. 2319724-96-2

N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide

Cat. No. B2471526
CAS RN: 2319724-96-2
M. Wt: 440.39
InChI Key: QZDZEEBDKYLQIL-UHFFFAOYSA-N
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Description

This compound is a furan- and thiophene-2-carbonyl amino acid derivative . It has been synthesized as part of a series of compounds with the potential to inhibit Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1) . FIH-1 is a major transcription factor that orchestrates the protective effect of a series of anti-hypoxic proteins .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . In the case of this specific compound, it was synthesized under an N2 atmosphere . The process involved placing 2-([1,1′-biphenyl]-4-yl)thiophene, 2-(4-phenoxyphenyl)thiophene, or 2-methylfuran in a three-necked flask with distilled THF or Et2O . The flask was cooled at 0 °C, and n-butyllithium was added dropwise over a period of 15 min . The mixture was then stirred for 30 min at room temperature .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The compound contains a thiophene ring, indicating that it shares some of the properties and applications of other thiophene derivatives .


Chemical Reactions Analysis

The compound was evaluated in SK-N-BE (2)c cells by measuring Hypoxia-Inducible Factor response element (HRE) promoter activity . Several furan- and thiophene-2-carbonyl amino acid derivatives inhibited FIH-1 based on correlations among the docking score of the FIH-1 active site, the chemical structure of the compounds, and biological HIF-α/HRE transcriptional activity .

Mechanism of Action

The compound is believed to activate Hypoxia-Inducible Factor-α (HIF-α) exogenously, without exposing cells to hypoxic conditions . This is achieved through the inhibition of FIH-1 .

properties

IUPAC Name

N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O5S/c20-19(21,22)29-13-5-3-12(4-6-13)24-18(27)17(26)23-9-14(25)16-8-11(10-30-16)15-2-1-7-28-15/h1-8,10,14,25H,9H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDZEEBDKYLQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

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